

Odoriflavene Analogues and Derivatives in Nature: A Technical Guide

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Compound of Interest		
Compound Name:	Odoriflavene	
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Abstract

Odoriflavene, an isoflav-3-ene class of flavonoid, and its analogues are a growing area of interest in natural product chemistry and drug discovery. Found primarily in the plant genera Dalbergia and Millettia, these compounds exhibit a range of promising biological activities, including antioxidant and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources, chemical diversity, and biological activities of **odoriflavene** and its related isoflavonoid derivatives. Detailed experimental protocols for the isolation and structural elucidation of these compounds are provided, along with a summary of their effects on key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and logical relationships are visualized using diagrams to facilitate a deeper understanding of this important class of natural products.

Introduction to Odoriflavene and its Analogues

Odoriflavene is a phenolic compound classified as an isoflav-3-ene, a subclass of isoflavonoids. Its chemical formula is $C_{17}H_{16}O_5$, with a molecular weight of 300.31 and a CAS number of 101153-41-7.

Natural Sources:

Odoriflavene has been isolated from the following plant species:



- Dalbergia odorifera(Fragrant Rosewood): Found in the root heartwood.
- Millettia dielsiana: Found in the herb.

The genera Dalbergia and Millettia, both belonging to the Fabaceae (legume) family, are rich sources of a diverse array of isoflavonoids. These include not only isoflav-3-enes like **odoriflavene** but also other related structural classes such as:

- Isoflavans: Characterized by a saturated C-ring.
- Isoflavones: Featuring a C=C double bond and a C=O group in the C-ring.
- Rotenoids: A class of isoflavonoids containing an extra heterocyclic ring.
- Pterocarpans: Characterized by a tetracyclic ring system.
- Coumaronochromenes: Another structurally related class of isoflavonoids.

This structural diversity contributes to a wide spectrum of biological activities.

Quantitative Biological Activity

Odoriflavene and its analogues have been evaluated for various biological activities. The following tables summarize the quantitative data available in the literature, primarily focusing on their cytotoxic and antioxidant effects.

Table 1: Cytotoxicity of Isoflavonoids from Millettia Species



Compound	Cell Line	Activity	IC50 (μM)	Source
Durmillone	A549 (human lung carcinoma)	Cytotoxic	6.6	[1][2]
Durmillone	BEAS-2B (normal human bronchial epithelial)	Low Cytotoxicity	58.4	[1][2]
Durmillone	LO2 (normal human liver)	Low Cytotoxicity	78.7	[1][2]
Durmillone	CCD19Lu (normal human lung fibroblast)	Low Cytotoxicity	>100	[1][2]
Millexatin N	MDA-MB-231 (human breast cancer)	Cytotoxic	13.9 - 30.9	[3]
Millexatin N	Huh-7 (human liver cancer)	Cytotoxic	13.9 - 30.9	[3]
Millexatin N	KKU-100 (human cholangiocarcino ma)	Cytotoxic	13.9 - 30.9	[3]
Isojamaicin	DLD-1WT (human colon cancer)	Moderate Cytotoxicity	20.9 ± 0.9	[2]
Isojamaicin	DLD-1 DKO (human colon cancer)	No Toxicity	>100	[2]
Jamaicin	A549 (human lung carcinoma)	Cytotoxic	11.4 ± 5.0	[4]

Table 2: Antioxidant Activity of Isoflavonoids from Dalbergia parviflora



Compound	Assay	Activity	SC50 (µM)	Source
Calycosin	Superoxide Radical Scavenging	High	0.25	[5]
Khrinone B	Superoxide Radical Scavenging	High	0.60	[5]
Khrinone C	Superoxide Radical Scavenging	High	0.67	[5]
(3RS)-3'- hydroxy-8- methoxy vestitol	Superoxide Radical Scavenging	Moderate	2.8	[5]
(3R)-vestitol	Superoxide Radical Scavenging	Moderate	6.4	[5]

Experimental Protocols

The isolation and structural elucidation of **odoriflavene** analogues and other isoflavonoids involve a series of well-established phytochemical techniques.

Extraction

The initial step involves the extraction of compounds from the plant material.

- Maceration: The air-dried and powdered plant material (e.g., heartwood, leaves, or stems) is soaked in a suitable organic solvent at room temperature for an extended period. Common solvents include methanol, ethanol, and acetone.
- Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates a heated solvent through the plant material.



 Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to fractionate the compounds based on their polarity.

Isolation and Purification

The separation of individual compounds from the crude extract or its fractions is typically achieved through various chromatographic techniques.

- Column Chromatography (CC): This is the most common method for the initial separation of compounds.
 - Stationary Phase: Silica gel (60-120 mesh or 200-300 mesh) is widely used. For more polar compounds, Sephadex LH-20 is a common choice.
 - Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
- High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of compounds.
 - Column: A reversed-phase C18 column is most commonly used.
 - Mobile Phase: A gradient of water (often with a small amount of acid like formic acid) and acetonitrile or methanol is a typical mobile phase.
- Preparative Thin-Layer Chromatography (pTLC): This technique can be used for the separation of small quantities of compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
- 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms, allowing for the complete assignment of the structure. For isoflavonoids, the HMBC experiment is particularly useful for identifying long-range correlations between protons and carbons, which helps in piecing together the molecular skeleton.[6]
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and is used to determine the molecular formula of the compound. Electrospray ionization (ESI) is a common ionization technique.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the molecule, which is characteristic of the flavonoid skeleton.
- Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Signaling Pathways and Mechanisms of Action

Isoflavonoids, including analogues of **odoriflavene**, are known to modulate a variety of cellular signaling pathways, which underlies their observed biological activities.

- Cancer Cell Apoptosis and Proliferation: Isoflavonoids can influence key pathways involved in cancer progression.
 - Akt Pathway: Inhibition of the Akt signaling pathway can lead to decreased cell survival and proliferation.
 - NF-κB Pathway: Downregulation of the NF-κB pathway can reduce inflammation and inhibit cancer cell growth.
 - MAPK Pathway: Modulation of the MAPK pathway (including ERK, JNK, and p38) can have varied effects on cell proliferation and apoptosis depending on the specific context.

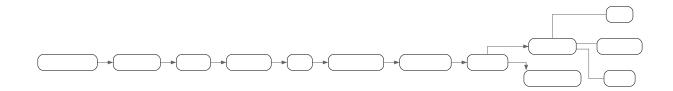


- Wnt Pathway: Inhibition of the Wnt/β-catenin signaling pathway can suppress tumor growth.
- Antioxidant and Anti-inflammatory Effects:
 - PPAR Signaling: Isoflavonoids can activate Peroxisome Proliferator-Activated Receptors (PPARs), which play a role in regulating inflammation and metabolism.
- Estrogenic and Antiestrogenic Effects: Due to their structural similarity to estrogen, some isoflavonoids can bind to estrogen receptors (ERα and ERβ), leading to either estrogenic or antiestrogenic effects depending on the tissue and the specific compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of **odoriflavene** analogues from a plant source.



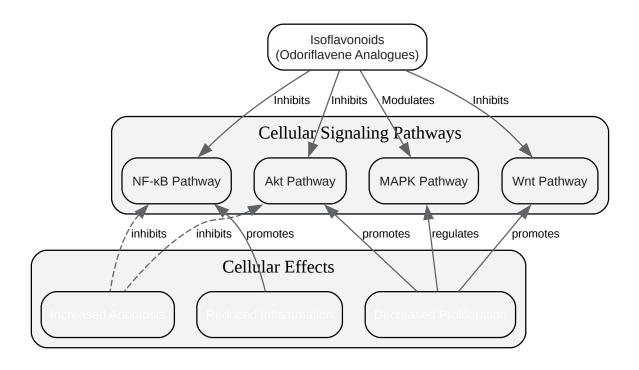
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Caption: General workflow for isoflavonoid isolation and identification.

Signaling Pathways in Cancer

This diagram depicts the major signaling pathways in cancer cells that are modulated by isoflavonoids.





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Caption: Isoflavonoid modulation of key cancer signaling pathways.

Conclusion

Odoriflavene and its naturally occurring analogues represent a valuable and diverse class of isoflavonoids with significant potential for drug development. Their presence in medicinal plants like Dalbergia odorifera and various Millettia species, coupled with their demonstrated cytotoxic and antioxidant activities, makes them compelling targets for further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the continued exploration of these promising compounds.

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